molecular formula C14H8Cl2N4O4S B12405709 Hsp90-IN-14

Hsp90-IN-14

Cat. No.: B12405709
M. Wt: 399.2 g/mol
InChI Key: QJHQNFJZFZLWJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hsp90-IN-14 is a small molecule inhibitor targeting the heat shock protein 90 (Hsp90). Hsp90 is a molecular chaperone involved in the folding, stabilization, and activation of many proteins, including those associated with cancer progression. Inhibitors like this compound are being studied for their potential therapeutic applications in cancer treatment due to their ability to disrupt the function of Hsp90 and its client proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsp90-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic route and reaction conditions can vary, but generally involve:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification techniques. The use of automated synthesis and purification systems can also enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Hsp90-IN-14 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds. Substitution reactions can yield a variety of functionalized derivatives with different pharmacological properties .

Scientific Research Applications

Hsp90-IN-14 has several scientific research applications, including:

Mechanism of Action

Hsp90-IN-14 exerts its effects by binding to the ATP-binding domain of Hsp90, thereby inhibiting its ATPase activity. This prevents the conformational changes required for the chaperone function of Hsp90, leading to the destabilization and degradation of its client proteins. The inhibition of Hsp90 affects multiple signaling pathways involved in cell growth, survival, and stress response, making it a promising target for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to Hsp90-IN-14 include:

Uniqueness of this compound

This compound is unique due to its specific binding affinity and selectivity towards Hsp90. Unlike some other inhibitors, this compound has been designed to minimize off-target effects and improve therapeutic efficacy. Its unique chemical structure allows for better interaction with the ATP-binding domain of Hsp90, making it a potent inhibitor with potential clinical applications .

Properties

Molecular Formula

C14H8Cl2N4O4S

Molecular Weight

399.2 g/mol

IUPAC Name

2-[[2-[(4,5-dichloro-1H-pyrrole-2-carbonyl)amino]-1,3-benzothiazol-6-yl]amino]-2-oxoacetic acid

InChI

InChI=1S/C14H8Cl2N4O4S/c15-6-4-8(18-10(6)16)11(21)20-14-19-7-2-1-5(3-9(7)25-14)17-12(22)13(23)24/h1-4,18H,(H,17,22)(H,23,24)(H,19,20,21)

InChI Key

QJHQNFJZFZLWJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C(=O)O)SC(=N2)NC(=O)C3=CC(=C(N3)Cl)Cl

Origin of Product

United States

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